NCS-382

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

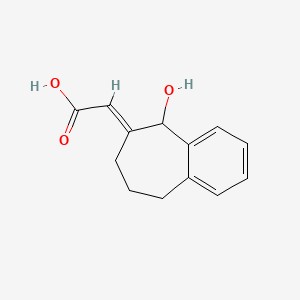

(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(15)8-10-6-3-5-9-4-1-2-7-11(9)13(10)16/h1-2,4,7-8,13,16H,3,5-6H2,(H,14,15)/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADPGHINQMWEAG-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(C(=CC(=O)O)C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2C(/C(=C/C(=O)O)/C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326809-98-7 |

Source

|

| Record name | NCS-382 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0326809987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NCS-382 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WW2CD9KK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Mechanism of NCS-382: A Deep Dive into its Molecular Interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NCS-382, or 6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid, is a structural analog of the endogenous neurotransmitter γ-hydroxybutyric acid (GHB). Initially lauded as a selective antagonist for the high-affinity GHB receptor, its pharmacological profile has proven to be far more complex and, to this day, remains a subject of scientific debate. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its interactions with the GHB and GABA-B receptor systems. We will explore the binding affinities, the downstream signaling effects, and the often-conflicting results from in vitro and in vivo studies. This document aims to furnish researchers and drug development professionals with a thorough understanding of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction: The Controversy Surrounding this compound

Gamma-hydroxybutyric acid (GHB) is a neurotransmitter and neuromodulator in the central nervous system with a dual-receptor mechanism of action. At physiological concentrations, it primarily acts on its own high-affinity GHB receptor. However, at higher, pharmacological concentrations, it also functions as a weak agonist at the GABA-B receptor. This dual activity has complicated the elucidation of its physiological roles and the development of selective pharmacological tools.

This compound was developed as a putative selective antagonist of the GHB receptor. While binding studies have consistently demonstrated its affinity for this receptor, a large body of evidence from behavioral and electrophysiological studies challenges its role as a straightforward antagonist.[1][2] Many of the effects of GHB that are insensitive to this compound are, in fact, mediated by the GABA-B receptor. Furthermore, some studies suggest that this compound may possess partial agonist or inverse agonist properties at the GHB receptor, and its antagonistic effects on GHB's actions are often only unmasked when GABA-B receptors are blocked.[1][2]

This guide will dissect the evidence to provide a clear, data-driven perspective on the mechanism of action of this compound.

Receptor Binding Profile of this compound

Binding assays have been instrumental in characterizing the interaction of this compound with its molecular targets. While there is a consensus on its affinity for the GHB receptor, its interaction with the GABA-B receptor is a point of contention.

| Compound | Receptor | Brain Region | Kd (nM) | IC50 (nM) | Reference |

| This compound | GHB Receptor | Rat Striatum | - | 134.1 | Not explicitly cited |

| This compound | GHB Receptor | Rat Hippocampus | - | 201.3 | Not explicitly cited |

| [3H]this compound | GHB Receptor | Rat Cerebral Cortex | 16 | - | [3] |

| GHB | GHB Receptor | Rat Cerebral Cortex | - | 110 | [3] |

Kd: Dissociation constant; IC50: Half maximal inhibitory concentration.

Notably, multiple studies have reported that this compound does not display significant affinity for GABA-A or GABA-B receptors in direct binding assays.[2] However, the functional data presented in the following sections suggest a more intricate interplay.

In Vitro Electrophysiology: Unmasking the GABA-B Dependence

Electrophysiological studies in brain slices have been pivotal in dissecting the nuanced effects of this compound. A key finding is that the ability of this compound to antagonize the effects of GHB is often contingent on the blockade of GABA-B receptors.

Key Experimental Findings

-

In hippocampal and thalamic neurons, GHB-induced hyperpolarization is mediated by GABA-B receptors and is insensitive to this compound.

-

The excitatory effects of low-dose GHB, which are presumed to be mediated by the GHB receptor, can be blocked by this compound.

-

Crucially, in some experimental paradigms, the antagonistic effect of this compound on GHB's actions is only observed when GABA-B receptors are pharmacologically blocked with an antagonist such as CGP 55845.[1]

Representative Experimental Protocol: Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol provides a generalized framework for investigating the effects of this compound on neuronal activity.

-

Slice Preparation:

-

Anesthetize a male Sprague-Dawley rat (200-250g) with isoflurane (B1672236) and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

-

Cut 300-400 µm thick coronal slices of the hippocampus using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.

-

Visualize CA1 pyramidal neurons using a microscope with infrared differential interference contrast optics.

-

Pull patch pipettes (3-5 MΩ) from borosilicate glass and fill them with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

-

Establish a whole-cell patch-clamp recording in current-clamp or voltage-clamp mode.

-

-

Drug Application:

-

After obtaining a stable baseline recording, apply GHB (e.g., 10 µM) to the perfusion bath and record the change in membrane potential or holding current.

-

Following washout, co-apply GHB with this compound (e.g., 50 µM) to assess for antagonism.

-

In a separate set of experiments, first apply a GABA-B receptor antagonist (e.g., 1 µM CGP 55845) for a sufficient duration to ensure receptor blockade, and then repeat the co-application of GHB and this compound.

-

In Vivo Microdialysis: Effects on Neurotransmitter Release

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals, providing a more physiologically relevant context for the action of this compound.

GHB's Biphasic Effect on Dopamine (B1211576) Release

GHB has a complex, dose-dependent effect on dopamine release in the striatum. Low doses of GHB tend to inhibit dopamine release, while higher doses lead to a significant increase.[4] This biphasic effect is thought to be a result of the interplay between GHB and GABA-B receptor activation.

This compound's Inconsistent Antagonism

Microdialysis studies have shown that this compound does not consistently block the effects of GHB on dopamine release.[2] In some instances, this compound has been shown to block the GHB-induced increase in dopamine release, but this effect is not always reproducible.[4] The involvement of GABA-B receptors is strongly implicated, as GABA-B antagonists can more reliably block the dopaminergic effects of high-dose GHB.

Representative Experimental Protocol: In Vivo Microdialysis in the Rat Striatum

This protocol outlines a general procedure for assessing the impact of this compound on GHB-induced dopamine release.

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize a male Sprague-Dawley rat with a ketamine/xylazine mixture.

-

Secure the rat in a stereotaxic frame.

-

Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.0 mm from bregma).

-

Secure the cannula with dental acrylic and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane) through the guide cannula.

-

Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

-

Allow for a 2-3 hour stabilization period.

-

Collect baseline dialysate samples every 20 minutes.

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle, followed by GHB (e.g., 100 mg/kg, i.p.) or vehicle.

-

Continue collecting dialysate samples for at least 3 hours post-injection.

-

-

Neurochemical Analysis:

-

Analyze dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify the results as a percentage of the average baseline dopamine concentration.

-

Behavioral Studies: A Lack of Clear Antagonism

Behavioral pharmacology has provided some of the most compelling evidence against the simple antagonist profile of this compound. In numerous paradigms, this compound fails to reverse the behavioral effects of GHB.[5][6]

| Behavioral Effect of GHB | Effect of this compound | Reference |

| Sedation/Hypnosis | No antagonism, may potentiate | [2] |

| Locomotor Ataxia | No antagonism | [1] |

| Discriminative Stimulus Effects | Fails to antagonize, may have partial agonist effects | [7] |

Signaling Pathways and Logical Relationships

The complex interplay between GHB, the GHB receptor, the GABA-B receptor, and this compound can be visualized through signaling and logical diagrams.

Caption: Dual receptor action of GHB at low and high concentrations.

Caption: Experimental workflow for dissecting this compound's action.

Conclusion: A Re-evaluation of this compound's Mechanism of Action

The evidence strongly suggests that this compound is not a simple, selective antagonist of the GHB receptor. While it binds to the GHB receptor, its functional effects are complex and often dependent on the status of the GABA-B receptor system. The prevailing hypothesis is that many of the prominent effects of GHB are mediated through the GABA-B receptor, particularly at higher concentrations, and this compound is largely ineffective at antagonizing these actions. Its ability to block certain GHB-induced effects, especially after GABA-B receptor blockade, suggests that it does interact with the GHB receptor, but its utility as a pharmacological tool to probe GHB receptor function in vivo is limited without careful consideration of the experimental context.

Future research should focus on elucidating the downstream signaling pathways of the GHB receptor and how they are modulated by this compound. The development of more selective and potent GHB receptor antagonists will be crucial to definitively unravel the physiological and pathological roles of this enigmatic neurotransmitter system. For drug development professionals, the complex pharmacology of this compound serves as a cautionary tale in the pursuit of highly selective ligands and underscores the importance of a multi-faceted approach, combining binding, in vitro, and in vivo studies to fully characterize the mechanism of action of a novel compound.

References

- 1. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Extracellular events induced by gamma-hydroxybutyrate in striatum: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

NCS-382: A Critical Evaluation of its Putative Role as a GHB Receptor Antagonist

For Immediate Release

This technical whitepaper provides an in-depth analysis of NCS-382 (6,7,8,9-tetrahydro-5-[H]-benzocycloheptene-5-ol-4-ylidene acetic acid), a compound initially heralded as a selective antagonist for the high-affinity gamma-hydroxybutyrate (GHB) receptor. This document, intended for researchers, scientists, and drug development professionals, critically evaluates the existing scientific literature, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex pharmacology surrounding this compound.

Executive Summary

This compound is a structural analog of GHB and a ligand for GHB binding sites in the central nervous system.[1][2] While early research suggested its potential as a selective antagonist at these sites, a comprehensive review of the literature reveals a more complex and often contradictory profile. Numerous behavioral and electrophysiological studies have failed to demonstrate a consistent and convincing antagonism of GHB's effects by this compound.[1][2][3] In fact, under certain experimental conditions, this compound has been observed to produce effects similar to or even enhance those of GHB.[1][2][4] The majority of GHB's prominent sedative and behavioral effects are now largely attributed to its weak agonist activity at the GABAB receptor, a mechanism that this compound does not effectively counteract.[5][6][7] Therefore, while this compound remains a valuable tool for probing GHB binding sites, its classification as a universal GHB receptor antagonist is not supported by the current body of evidence.

Pharmacological Profile of this compound

This compound is a stereoselective ligand for GHB binding sites, demonstrating affinity for both high and low-affinity populations of these sites.[1][2] Notably, it does not exhibit significant affinity for GABAA or GABAB receptors.[1][2][8] The controversy surrounding this compound arises from the functional consequences of this binding.

Binding Affinity

While specific Ki or IC50 values for this compound at GHB binding sites are not consistently reported across all literature in a standardized format, it is generally characterized as a high-affinity ligand.[4] Some studies have utilized [3H]this compound as a radioligand to probe these binding sites directly.[4]

Table 1: Summary of this compound Binding Properties

| Parameter | Value/Description | References |

| Target | High-affinity GHB binding sites | [1][2][8] |

| Affinity for GABAA/GABAB | No significant affinity | [1][2][8] |

| Stereoselectivity | Yes | [1][2] |

In Vitro and In Vivo Effects

The antagonistic properties of this compound are highly context-dependent and have been a subject of considerable debate.

Table 2: Summary of In Vitro and In Vivo Studies on this compound's Antagonist Activity

| Experimental Model | Observed Effect of this compound on GHB Action | Conclusion on Antagonism | References |

| Electrophysiology | |||

| Spontaneous firing in prefrontal cortex | Blocked low-dose GHB-induced excitation | Antagonistic | [9] |

| In vitro electrophysiological effects of GHB | Required prior blockade of GABAB receptors to show antagonism | Not a direct antagonist | [1][2] |

| Behavioral Studies | |||

| GHB-induced depressant-like effects in mice | Failed to convincingly antagonize | Limited to no antagonism | [3] |

| GHB discriminative stimuli | Fails to antagonize | Not an antagonist | [1][2] |

| GHB-induced inhibition of locomotor activity | Fails to antagonize | Not an antagonist | [1][2] |

| GHB-induced ataxia | Fails to antagonize | Not an antagonist | [1][2] |

| Neurological damage and working-memory impairment by GHB in rats | Prevented these effects | Antagonistic | [8][10] |

| GHB-induced sedation in baboons | Variable effects, sometimes exacerbated ataxia | Unclear, not a reliable antagonist | [11] |

Experimental Methodologies

The following sections provide a generalized overview of the key experimental protocols used to assess the interaction between this compound and GHB receptors, based on descriptions in the cited literature.

Radioligand Binding Assays

These assays are fundamental to determining the binding affinity of ligands to their receptors.

-

Objective: To determine the affinity (Ki) of this compound for GHB binding sites.

-

General Protocol:

-

Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors.[12]

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that binds to GHB receptors (e.g., [3H]GHB or [3H]this compound) and varying concentrations of the unlabeled test compound (this compound).[13][14]

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[12][13]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[12]

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

-

In Vivo Electrophysiology

This technique is used to measure the effects of drugs on the electrical activity of neurons in the living brain.

-

Objective: To determine if this compound can block the effects of GHB on neuronal firing rates.

-

General Protocol:

-

Animal Preparation: Anesthetized animals (e.g., rats) are placed in a stereotaxic frame.

-

Electrode Implantation: A microelectrode is lowered into a specific brain region of interest (e.g., the prefrontal cortex).[9]

-

Baseline Recording: The spontaneous firing rate of a single neuron is recorded.

-

Drug Administration: GHB is administered (e.g., intraperitoneally), and the change in firing rate is recorded.[9]

-

Antagonist Challenge: In a separate experiment or after the neuron returns to baseline, this compound is administered prior to GHB, and the neuronal firing rate is recorded to see if the GHB effect is blocked.[9]

-

Behavioral Assays

These studies assess the functional consequences of drug administration on an animal's behavior.

-

Objective: To determine if this compound can reverse the behavioral effects of GHB.

-

Common Paradigms:

-

Locomotor Activity: Animals are placed in an open field, and their movement is tracked by automated systems. The sedative effects of GHB (decreased locomotion) are measured, and the ability of this compound to prevent this is assessed.[3]

-

Drug Discrimination: Animals are trained to press one of two levers to receive a reward, depending on whether they have been administered GHB or a saline vehicle. The ability of this compound to block the animal's recognition of the GHB cue is then tested.[5]

-

Tests of Motor Coordination (e.g., Rotarod): The ability of an animal to remain on a rotating rod is used to assess motor impairment. The ataxic effects of GHB are measured, and the potential of this compound to reverse this is evaluated.

-

Visualizing the Pharmacology of GHB and this compound

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this paper.

Caption: Putative signaling pathways of GHB and the interaction of this compound.

Caption: Generalized workflow for assessing the antagonist properties of this compound in vivo.

Caption: Logical relationship of evidence for and against this compound as a GHB antagonist.

Conclusion

The classification of this compound as a putative GHB receptor antagonist requires significant caveats. While it is a valuable pharmacological tool due to its selective binding to GHB sites, its functional effects are not consistently antagonistic.[1][2] The prevailing evidence suggests that many of the overt physiological and behavioral effects of exogenously administered GHB are mediated through the GABAB receptor, a target for which this compound has no affinity.[1][2][5] Future research aimed at developing true, selective, and functionally silent antagonists for the high-affinity GHB receptor is necessary to fully elucidate the physiological role of this endogenous signaling system. Researchers should exercise caution when interpreting studies that rely solely on this compound to infer the involvement of a specific GHB receptor-mediated mechanism.

References

- 1. A Review of Pharmacology of NCS‐382, a Putative Antagonist of γ‐Hydroxybutyric Acid (GHB) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Behavioral Effects of γ-Hydroxybutyrate, Its Precursor γ-Butyrolactone, and GABAB Receptor Agonists: Time Course and Differential Antagonism by the GABAB Receptor Antagonist 3-Aminopropyl(diethoxymethyl)phosphinic Acid (CGP35348) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral analyses of GHB: receptor mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of gamma-hydroxybutyrate and its antagonist this compound on spontaneous cell firing in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Dual-Faceted Pharmacology of NCS-382: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCS-382, formally known as (E)-2-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, is a synthetic molecule that has garnered significant interest in the neuroscience and pharmacology communities. Initially identified as a selective, high-affinity ligand and putative antagonist for the γ-hydroxybutyrate (GHB) receptor, its pharmacological profile has proven to be complex and, at times, contradictory. While it demonstrates stereoselective binding to GHB receptors, its functional antagonism in vivo is a subject of ongoing debate, with some effects potentially mediated indirectly through the GABAergic system. More recently, this compound has been identified as a ligand for the α isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα), opening new avenues for its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted biological activity of this compound, complete with detailed experimental protocols and quantitative binding data.

Discovery and Pharmacological Profile

This compound emerged from research aimed at developing selective ligands for the then-newly identified GHB receptor. Structurally, it is a semi-rigid analog of GHB, designed to probe the receptor's binding pocket.

Interaction with the GHB Receptor

Interaction with CaMKIIα

A more recent and significant discovery has been the identification of the CaMKIIα hub domain as a binding site for this compound.[6][7][8] This interaction is also stereoselective and occurs with high nanomolar affinity. This finding has repositioned this compound as a valuable scaffold for the development of selective modulators of CaMKIIα, a key protein involved in synaptic plasticity and neuronal signaling.[6][7]

Chemical Synthesis (Representative Protocol)

Disclaimer: This is a representative synthetic scheme and has not been experimentally validated.

-

Step 1: Synthesis of 6,7,8,9-tetrahydro-5H-benzo[1]annulen-5-one. This starting ketone can be prepared through various methods, including the Friedel-Crafts acylation of a suitable benzene (B151609) derivative followed by cyclization.

-

Step 2: Formation of the α,β-unsaturated ester. The ketone from Step 1 can be reacted with an appropriate phosphorus ylide (e.g., a derivative of triethyl phosphonoacetate) in a Horner-Wadsworth-Emmons reaction to introduce the acetic acid side chain and form the double bond. Alternatively, a Reformatsky reaction with ethyl bromoacetate (B1195939) and zinc could be employed.[9][10][11]

-

Step 3: Reduction of the ketone. The keto group at the 5-position can be selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride.

-

Step 4: Hydrolysis of the ester. The ethyl ester is then hydrolyzed to the carboxylic acid, typically under basic conditions followed by acidification, to yield this compound.

Quantitative Binding Data

The binding affinity of this compound has been determined at both the GHB receptor and CaMKIIα. The data is summarized in the tables below.

| Table 1: Binding Affinity of this compound and its Enantiomers at the GHB Receptor | ||

| Ligand | Radioligand | Ki (nM) |

| (±)-NCS-382 | [³H]this compound | ~10-15 |

| R-(-)-NCS-382 | [³H]GHB | ~35 |

| S-(+)-NCS-382 | [³H]GHB | ~2100 |

Data compiled from multiple sources.

| Table 2: Binding Affinity of this compound and Analogs at the CaMKIIα Hub Domain | |

| Ligand | Ki (μM) |

| This compound | 0.340[8] |

| GHB | 4.3[8] |

| Ph-HTBA (analog) | 0.078 |

| 2-fluoro-NCS-382 | 0.11[8] |

Data primarily from studies on this compound as a scaffold for CaMKIIα modulators.[8]

Detailed Experimental Protocols

[³H]this compound Radioligand Competitive Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the GHB receptor in rat brain tissue.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[³H]this compound (specific activity ~20-60 Ci/mmol)

-

Unlabeled this compound (for determining non-specific binding)

-

Test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Homogenizer

-

Centrifuge

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in 10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

50 µL of assay buffer (for total binding) or 10 µM unlabeled this compound (for non-specific binding) or various concentrations of the test compound.

-

50 µL of [³H]this compound (final concentration ~5-10 nM).

-

400 µL of the membrane preparation.

-

-

Incubate the tubes at 4°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound from a concentration-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways for this compound at the GHB receptor and CaMKIIα.

Experimental Workflow

Caption: Workflow for a [³H]this compound competitive radioligand binding assay.

Logical Relationships

Caption: Logical relationships of this compound's dual-target pharmacology.

Conclusion

This compound remains a molecule of significant interest due to its complex pharmacology. While its role as a definitive GHB receptor antagonist is debated, its value as a high-affinity ligand for studying the GHBergic system is undisputed. The more recent discovery of its interaction with CaMKIIα has opened a new and exciting chapter in its scientific story, positioning it as a valuable lead compound for the development of novel therapeutics targeting synaptic function and plasticity. This guide provides a foundational resource for researchers seeking to understand and utilize this versatile pharmacological tool.

References

- 1. Molecular Mechanisms Underlying Ca2+/Calmodulin-Dependent Protein Kinase Kinase Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of Pharmacology of NCS‐382, a Putative Antagonist of γ‐Hydroxybutyric Acid (GHB) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the putative antagonist NCS382 on the behavioral pharmacological actions of gammahydroxybutyrate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to NCS-382: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCS-382, with the IUPAC name (2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a]annulen-6-ylidene)ethanoic acid, is a well-characterized antagonist of the γ-hydroxybutyrate (GHB) receptor. Structurally related to GHB, this semi-rigid compound has been instrumental in elucidating the pharmacology of the GHB binding site. Beyond its canonical role, recent research has highlighted its interaction with the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain, opening new avenues for its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of associated signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a benzocycloheptene (B12447271) derivative with a molecular formula of C₁₃H₁₄O₃ and a molar mass of 218.248 g/mol . Its structure features a carboxylic acid group, which is crucial for its interaction with target receptors.

| Property | Value | Reference |

| IUPAC Name | (2E)-(5-hydroxy-5,7,8,9-tetrahydro-6H-benzo[a]annulen-6-ylidene)ethanoic acid | |

| Molecular Formula | C₁₃H₁₄O₃ | |

| Molar Mass | 218.248 g/mol | |

| SMILES | c1ccc2c(c1)CCC/C(=C\C(=O)O)/C2O | |

| CAS Number | 131733-92-1 |

Pharmacological Properties and Mechanism of Action

This compound is primarily recognized as a potent and selective antagonist of the high-affinity GHB binding site. However, its pharmacological profile is complex, with evidence suggesting it may not be a pure antagonist in all contexts and can exhibit partial agonism. The antagonistic effects of this compound are stereoselective, with the (R)-enantiomer displaying a higher affinity for the GHB receptor.

Binding Affinity

This compound demonstrates high affinity for the GHB receptor and the CaMKIIα hub domain. The following table summarizes key binding affinity values from various studies.

| Target | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Species/Tissue | Reference |

| GHB Receptor | [³H]this compound | - | 134.1 | Rat Striatum Membranes | |

| GHB Receptor | [³H]this compound | - | 201.3 | Rat Hippocampus Membranes | |

| CaMKIIα Hub Domain | This compound | 340 | - | Rat |

Pharmacokinetics

Pharmacokinetic studies in mice have revealed key parameters of this compound's absorption, distribution, metabolism, and excretion. Following intraperitoneal administration, this compound is readily absorbed.

| Parameter | Value | Species/Dose | Reference |

| Cmax (Serum) | 4x that of brain at 100 mg/kg | Mouse / 100 mg/kg i.p. | |

| Brain/Serum Ratio | Increases with dose | Mouse / 500 mg/kg i.p. | |

| Major Metabolic Pathways | Dehydrogenation, Glucuronidation | Mouse, Human | |

| Kₘ (Dehydrogenation) | 29.5 ± 10.0 µM | Mouse Liver Microsomes | |

| Kₘ (Dehydrogenation) | 12.7 ± 4.8 µM | Human Liver Microsomes |

Signaling Pathways

The binding of this compound to its primary targets initiates downstream signaling events. While the complete signaling cascade of the GHB receptor is still under investigation, its interaction with CaMKIIα provides a clearer picture.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Radioligand Binding Assay for GHB Receptor

This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for the GHB receptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Rat brain tissue (e.g., striatum or hippocampus) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The prepared membranes are incubated with a fixed concentration of radiolabeled [³H]this compound and varying concentrations of unlabeled this compound (for competition binding). Non-specific binding is determined in the presence of a high concentration of unlabeled GHB.

-

Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Washing and Counting: The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Kᵢ value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical pharmacokinetic study to evaluate the profile of this compound in mice.

Caption: Workflow for an in vivo pharmacokinetic study.

Methodology:

-

Animal Model: Male mice (e.g., C57BL/6) are used for the study.

-

Dosing: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at various doses (e.g., 100, 300, and 500 mg/kg).

-

Sample Collection: At predetermined time points after administration, blood samples are collected via cardiac puncture, and brain tissue is harvested.

-

Sample Processing: Plasma is separated from the blood samples. Brain tissue is homogenized. Both plasma and brain homogenates are processed to extract this compound, typically involving protein precipitation and/or liquid-liquid extraction.

-

Quantification: The concentration of this compound in the processed samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t₁/₂).

Synthesis

The synthesis of this compound and its analogs typically involves a multi-step process starting from corresponding benzaldehydes. A general synthetic scheme is outlined below.

Caption: General synthetic route for this compound.

Conclusion

This compound remains a critical pharmacological tool for investigating the GHB receptor system and has emerged as a promising scaffold for the development of modulators targeting the CaMKIIα hub domain. This guide provides a foundational understanding of its chemical and pharmacological properties, supported by quantitative data and detailed experimental methodologies. Further research into its complex mechanism of action and downstream signaling pathways will continue to uncover its full therapeutic potential.

The Enigmatic Interaction of NCS-382 with GABAergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) is a synthetic, semi-rigid analog of γ-hydroxybutyric acid (GHB). Initially developed as a selective antagonist for the putative GHB receptor, its pharmacological profile has proven to be remarkably complex. While this compound demonstrates stereoselective, high-affinity binding to GHB sites, its functional effects are often contradictory, ranging from antagonism to partial agonism, and in many cases, a lack of efficacy in reversing GHB-induced behaviors. Furthermore, evidence suggests an indirect modulatory role at GABAB receptors, a site for which it shows no direct binding affinity. Compounding this complexity, recent discoveries have identified the α-isoform of Ca2+/calmodulin-dependent protein kinase II (CaMKIIα) as a novel, high-affinity binding partner for this compound. This technical guide provides a comprehensive overview of the interaction of this compound with GABA receptors and its associated signaling pathways, presenting key quantitative data, detailed experimental methodologies, and visual representations of its multifaceted mechanism of action to aid researchers in navigating this intricate pharmacological landscape.

Introduction

γ-Hydroxybutyric acid (GHB) is an endogenous neurotransmitter and neuromodulator with a well-documented dual-receptor mechanism of action, exerting its effects through both the low-affinity GABAB receptor and a distinct, high-affinity GHB receptor. This compound, a structural analog of GHB, was the first compound purported to be a selective antagonist at the GHB receptor. However, extensive research has revealed a more nuanced and often perplexing pharmacological profile.

Binding studies have consistently shown that this compound does not possess affinity for either GABAA or GABAB receptors. Despite this, its ability to antagonize certain effects of GHB is context-dependent and, in some critical paradigms, absent. Notably, the sedative, ataxic, and discriminative stimulus effects of GHB are often not reversed by this compound. Intriguingly, some in vitro electrophysiological studies have demonstrated that this compound can antagonize GHB's actions, but only when GABAB receptors are pharmacologically blocked, suggesting an indirect interplay between these systems.

The recent identification of the CaMKIIα hub domain as a specific binding site for this compound has added a new dimension to its mechanism of action, suggesting that some of its neuroprotective effects may be mediated through this interaction.

This guide will dissect the available evidence, presenting quantitative binding data, detailed experimental protocols from seminal studies, and signaling pathway diagrams to provide a clear and comprehensive resource for professionals engaged in neuropharmacology and drug development.

Quantitative Data

The following tables summarize the key quantitative data regarding the binding and functional effects of this compound.

Table 1: Receptor Binding Affinities of this compound and its Enantiomers

| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| (±)-NCS-382 | [3H]GHB | Rat Cortical Membranes | - | ~1,000 | |

| R-(-)-NCS-382 | [3H]GHB | Rat Cortical Membranes | - | ~500 | |

| S-(+)-NCS-382 | [3H]GHB | Rat Cortical Membranes | - | >30,000 | |

| (±)-NCS-382 | [3H]this compound | Rat Cortical Membranes | - | ~2,000 | |

| R-(-)-NCS-382 | [3H]this compound | Rat Cortical Membranes | - | ~1,000 | |

| S-(+)-NCS-382 | [3H]this compound | Rat Cortical Membranes | - | ~14,000 | |

| (±)-NCS-382 | [3H]this compound | CaMKIIα Hub Domain | 340 | - | |

| This compound | - | GHB Receptor (Striatum) | - | 134.1 | |

| This compound | - | GHB Receptor (Hippocampus) | - | 201.3 |

Table 2: In Vivo Functional Antagonism of GHB by this compound

| Behavioral Assay | Animal Model | GHB Dose & Route | This compound Dose & Route | Outcome | Reference |

| Drug Discrimination | Rat | 300 & 700 mg/kg, i.g. | 12.5, 25, 50 mg/kg, i.p. | Dose-dependent blockade of GHB-appropriate responding | |

| Locomotor Activity | Mouse | Not specified | Not specified | Not reversed by this compound | |

| Ataxia | Mouse | Not specified | Not specified | Not reversed by this compound | |

| Sedation/Hypnosis | Mouse | Not specified | Not specified | Not antagonized by this compound |

Experimental Protocols

This section details the methodologies employed in key studies that have defined the pharmacological profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound and its enantiomers for the GHB receptor.

Protocol adapted from Castelli et al. (2003):

-

Tissue Preparation:

-

Male Sprague-Dawley rats are decapitated, and the cerebral cortex is rapidly dissected on ice.

-

The tissue is homogenized in 20 volumes of ice-cold 0.32 M sucrose (B13894) solution using a Teflon-glass homogenizer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The resulting supernatant is centrifuged at 40,000 x g for 20 minutes at 4°C.

-

The pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous ligands.

-

The suspension is centrifuged again at 40,000 x g for 20 minutes at 4°C.

-

The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) to a protein concentration of approximately 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

The assay is performed in a final volume of 500 µL.

-

To each tube, the following are added:

-

100 µL of radioligand ([3H]GHB or [3H]this compound) at a final concentration of 10 nM.

-

50 µL of competing ligand (unlabeled this compound, its enantiomers, or GHB) at various concentrations.

-

350 µL of the membrane preparation.

-

-

Non-specific binding is determined in the presence of 100 µM unlabeled GHB.

-

The tubes are incubated at 4°C for 60 minutes.

-

-

Separation and Counting:

-

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

-

The filters are washed three times with 5 mL of ice-cold 50 mM Tris-HCl buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

-

-

Data Analysis:

-

IC50 values are determined from competition curves using non-linear regression analysis.

-

In Vivo Drug Discrimination

Objective: To assess the ability of this compound to antagonize the discriminative stimulus effects of GHB.

Protocol adapted from Colombo et al. (1995):

-

Animals and Training:

-

Male Wistar rats are food-deprived to 85% of their free-feeding weight.

-

Rats are trained in a T-maze to discriminate between the intragastric (i.g.) administration of GHB (300 or 700 mg/kg) and water.

-

Correct choices are reinforced with food pellets. Training continues until a criterion of at least 80% correct responses is reached for 8 out of 10 consecutive sessions.

-

-

Test Sessions:

-

Once the discrimination is acquired, test sessions are conducted.

-

Different doses of this compound (0, 12.5, 25.0, and 50.0 mg/kg) are administered intraperitoneally (i.p.) 15 minutes prior to the administration of the training dose of GHB.

-

The percentage of rats choosing the GHB-appropriate arm of the T-maze is recorded.

-

-

Data Analysis:

-

The percentage of GHB-appropriate responding is plotted against the dose of this compound to generate a dose-response curve for the antagonistic effect.

-

Electrophysiology (Whole-Cell Patch Clamp)

Objective: To investigate the effects of this compound on GHB-induced changes in neuronal activity.

General Protocol Outline (based on principles from Mathivet et al., 1997):

-

Brain Slice Preparation:

-

Rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose), bubbled with 95% O2 / 5% CO2.

-

Coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., hippocampus, ventral tegmental area) are prepared using a vibratome.

-

Slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant flow rate.

-

Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

-

Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution (e.g., in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3).

-

Recordings are made in current-clamp (to measure firing rate and membrane potential) or voltage-clamp (to measure synaptic currents) mode.

-

-

Drug Application:

-

GHB and this compound are applied via the perfusion system at known concentrations.

-

To investigate antagonism, recordings of baseline activity are taken, followed by the application of GHB. Once a stable effect of GHB is observed, this compound is co-applied.

-

In some experiments, a GABAB receptor antagonist (e.g., CGP 55845) is applied prior to GHB and this compound application.

-

-

Data Analysis:

-

Changes in neuronal firing rate, membrane potential, or the amplitude and frequency of postsynaptic currents are quantified and compared across different drug conditions.

-

Signaling Pathways and Mechanisms of Action

The interaction of this compound with GABAergic systems is not straightforward and involves multiple targets and potential mechanisms. The following diagrams illustrate the key signaling pathways.

Caption: Putative signaling pathway of the GHB receptor.

Caption: Indirect modulation of GABA-B receptor signaling by this compound.

Caption: Interaction of this compound with the CaMKIIα hub domain.

Discussion and Future Directions

The pharmacology of this compound is far from being fully understood. Its designation as a simple GHB receptor antagonist is an oversimplification that does not account for the wealth of contradictory findings in the literature. The lack of consistent in vivo antagonism of GHB's primary effects, coupled with evidence of indirect GABAB receptor modulation and the novel discovery of its interaction with CaMKIIα, paints a picture of a compound with a multifaceted mechanism of action.

For researchers and drug development professionals, this complexity presents both challenges and opportunities. The stereoselective nature of its binding to the GHB receptor suggests that the R-enantiomer is the more pharmacologically relevant isomer for this target. However, the functional consequences of this binding remain elusive. The indirect effects on GABAB receptor signaling warrant further investigation to elucidate the underlying molecular mechanisms. This could involve exploring potential interactions with accessory proteins or allosteric modulation under specific cellular conditions.

The interaction with CaMKIIα is a particularly exciting avenue for future research. Given the central role of CaMKIIα in synaptic plasticity and excitotoxicity, this compound and its analogs may represent a novel class of neuroprotective agents. Future studies should focus on delineating the downstream signaling consequences of this compound binding to the CaMKIIα hub domain and exploring its therapeutic potential in models of neurological disorders characterized by aberrant CaMKIIα activity.

The Role of NCS-382 in the Modulation of CaMKIIα: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα) is a critical serine/threonyl-protein kinase in the central nervous system, playing a pivotal role in synaptic plasticity and memory formation. Its dysregulation is implicated in various neurological disorders, including ischemic stroke and neurodegenerative diseases. NCS-382, a structural analog of γ-hydroxybutyrate (GHB), has emerged as a selective ligand for the CaMKIIα hub domain. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role as a stabilizer of the CaMKIIα hub domain and its potential as a neuroprotective agent. We present quantitative data on its binding affinity and thermal stabilization effects, detailed experimental protocols for its characterization, and a summary of the relevant signaling pathways.

Introduction: CaMKIIα as a Therapeutic Target

CaMKIIα is a holoenzyme typically composed of 12-14 subunits, each containing a kinase domain, a regulatory domain, a variable linker region, and a hub domain responsible for oligomerization. Under physiological conditions, CaMKIIα is activated by an influx of calcium ions (Ca²⁺) and the binding of calmodulin (CaM). This activation leads to the autophosphorylation of Thr286, rendering the kinase autonomously active even after intracellular Ca²⁺ levels have returned to baseline.

In pathological states such as glutamate-induced excitotoxicity during ischemic stroke, the over-activation of NMDA receptors leads to excessive Ca²⁺ influx and sustained autonomous CaMKIIα activity. This pathological activity contributes to neuronal cell death. Consequently, specific modulation of CaMKIIα activity presents a promising therapeutic strategy.

This compound: A Selective Ligand for the CaMKIIα Hub Domain

This compound, chemically known as (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, was initially developed as a selective ligand for the high-affinity GHB binding site, which was later identified as the hub domain of CaMKIIα.[2][3] Unlike traditional kinase inhibitors that target the ATP-binding pocket, this compound binds to a distinct pocket within the hub domain.[3] This interaction does not directly inhibit the catalytic activity of the kinase under basal conditions but rather acts as a modulator by stabilizing the oligomeric structure of the hub domain.[4]

Mechanism of Action: Hub Domain Stabilization

The binding of this compound and its analogs to the CaMKIIα hub domain leads to a significant increase in the thermal stability of the hub oligomer.[5][6] This stabilization is thought to counteract the pathological dysregulation of CaMKIIα during excitotoxicity, thereby conferring neuroprotection.[3] The binding of these ligands can allosterically modulate the kinase's function, particularly under conditions of sub-maximal calmodulin concentrations.[4]

Quantitative Data: Binding Affinity and Thermal Stabilization

The interaction of this compound and its analogs with the CaMKIIα hub domain has been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data available in the literature.

| Compound | Binding Affinity (Kᵢ, μM) | Method | Reference |

| This compound | 0.340 | [³H]this compound competition assay | [7] |

| GHB | 4.3 | [³H]this compound competition assay | [7] |

| Ph-HTBA | 0.078 | [³H]this compound competition assay | [2][8] |

| HOCPCA | Not specified in provided abstracts | - | - |

| Compound | Thermal Shift (ΔTₘ, °C) | Method | Reference |

| This compound | 16.7 | Differential Scanning Fluorimetry (DSF) | [6] |

| Ph-HTBA | 19.0 | Differential Scanning Fluorimetry (DSF) | [6] |

| GHB | Significant right-shift | Differential Scanning Fluorimetry (DSF) | [6] |

Signaling Pathways and Neuroprotection

Under excitotoxic conditions, there is a sustained increase in CaMKIIα autophosphorylation at Thr286 and its translocation to the postsynaptic density (PSD), where it interacts with the GluN2B subunit of the NMDA receptor. This interaction is critical for mediating downstream neurotoxic signaling.

This compound and its analogs, by stabilizing the CaMKIIα hub domain, are proposed to mitigate this pathological cascade. While the precise downstream effects are still under investigation, the stabilization of the hub is believed to allosterically modulate the kinase's activity and its interaction with downstream partners, ultimately leading to neuroprotection.

Caption: Signaling pathway of CaMKIIα in excitotoxicity and the modulatory role of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CaMKIIα.

Radioligand Binding Assay ([³H]this compound Competition Assay)

This protocol is adapted from studies characterizing the binding of ligands to the CaMKIIα hub domain.[7][9]

Objective: To determine the binding affinity (Kᵢ) of unlabeled compounds for the CaMKIIα hub domain by measuring their ability to compete with the binding of [³H]this compound.

Materials:

-

Rat cortical membranes (prepared as described below)

-

[³H]this compound (specific activity ~16 Ci/mmol)

-

Unlabeled this compound and other test compounds

-

Binding buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine

-

Scintillation cocktail

-

Scintillation counter

-

Cell harvester

Procedure:

-

Membrane Preparation: a. Homogenize rat cerebral cortices in 20 volumes of ice-cold 50 mM Tris-HCl, pH 7.4. b. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. c. Resuspend the pellet in fresh buffer and centrifuge again. d. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: a. In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the competing unlabeled ligand (or buffer for total binding), and 50 µL of [³H]this compound (final concentration ~16 nM). b. Add 100 µL of the membrane preparation (approximately 100 µg of protein) to each well to initiate the binding reaction. c. For non-specific binding, use a high concentration of unlabeled this compound (e.g., 1 mM). d. Incubate the plate at 4°C for 60 minutes. e. Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. f. Wash the filters three times with 5 mL of ice-cold wash buffer. g. Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)), where [L] is the concentration of the radioligand and Kₐ is its affinity.

Caption: Workflow for the [³H]this compound radioligand binding assay.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This protocol is based on methods used to assess the thermal stabilization of the CaMKIIα hub domain by ligands.[6]

Objective: To measure the change in the melting temperature (Tₘ) of the CaMKIIα hub domain upon binding of this compound, as an indicator of target engagement and stabilization.

Materials:

-

Purified CaMKIIα hub domain protein

-

This compound and other test compounds

-

SYPRO Orange dye (5000x stock in DMSO)

-

DSF buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5

-

qPCR instrument with a thermal ramping capability

-

96- or 384-well qPCR plates

Procedure:

-

Reaction Setup: a. Prepare a master mix containing the CaMKIIα hub domain protein (final concentration ~2 µM) and SYPRO Orange dye (final dilution 1:1000) in DSF buffer. b. Aliquot 20 µL of the master mix into each well of a qPCR plate. c. Add 0.2 µL of various concentrations of this compound (or DMSO for control) to the respective wells. d. Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.

-

Thermal Denaturation: a. Place the plate in the qPCR instrument. b. Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute. c. Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

Data Analysis: a. Plot fluorescence intensity as a function of temperature to obtain the melting curves. b. The Tₘ is the temperature at which the fluorescence is at its midpoint of the transition. This can be determined from the peak of the first derivative of the melting curve. c. Calculate the thermal shift (ΔTₘ) as the difference between the Tₘ of the protein with the ligand and the Tₘ of the protein with DMSO. d. To determine the EC₅₀ for stabilization, plot ΔTₘ against the logarithm of the ligand concentration and fit to a sigmoidal dose-response curve.

Caption: Workflow for the Thermal Shift Assay (DSF).

In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a general guide for using the ADP-Glo™ Kinase Assay to assess the effect of this compound on CaMKIIα kinase activity, based on product literature and its application in similar studies.[4][10]

Objective: To measure the amount of ADP produced in a CaMKIIα kinase reaction in the presence of this compound to determine if the compound has a direct inhibitory or allosteric effect on kinase activity.

Materials:

-

Recombinant CaMKIIα

-

Calmodulin

-

Syntide-2 (or other suitable substrate)

-

ATP

-

This compound

-

Kinase buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, and an appropriate concentration of CaCl₂ to activate calmodulin.

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Kinase Reaction: a. In a 384-well plate, add 1 µL of this compound at various concentrations (or DMSO as a control). b. Add 2 µL of CaMKIIα enzyme in kinase buffer. c. Add 2 µL of a substrate/ATP mix (e.g., Syntide-2 and ATP) to initiate the reaction. The final volume is 5 µL. d. Incubate at room temperature for 60 minutes.

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes. e. Measure luminescence using a plate-reading luminometer.

-

Data Analysis: a. Generate a standard curve with known concentrations of ADP and ATP to correlate luminescence with the amount of ADP produced. b. Plot the percentage of kinase activity against the logarithm of the this compound concentration. c. If there is an effect, determine the IC₅₀ or EC₅₀ value from the dose-response curve.

Conclusion

This compound represents a novel class of CaMKIIα modulators that act through a unique mechanism of hub domain stabilization. This interaction provides a means to allosterically regulate CaMKIIα activity, particularly under pathological conditions of over-activation. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further investigating the therapeutic potential of this compound and its analogs for the treatment of neurological disorders characterized by CaMKIIα dysregulation. Further studies are warranted to fully elucidate the downstream signaling consequences of hub domain stabilization and to optimize the pharmacological properties of this promising class of compounds.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Exploring the this compound Scaffold for CaMKIIα Modulation: Synthesis, Biochemical Pharmacology, and Biophysical Characterization of Ph-HTBA as a Novel High-Affinity Brain-Penetrant Stabilizer of the CaMKIIα Hub Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activated CaMKII couples GluN2B and Casein Kinase 2 to control synaptic NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Allosteric factors in the calcium/calmodulin-responsive kinase II hub domain determine selectivity of GHB ligands for CaMKIIα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radiofluorinated Analogs of this compound as Potential PET Tracers for Imaging the CaMKIIα Hub Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

The Enigmatic Profile of NCS-382: A Dual-Target Ligand with Therapeutic Potential

For Immediate Release

NCS-382 (6,7,8,9-tetrahydro-5-hydroxy-5H-benzocyclohept-6-ylideneacetic acid) is a synthetic compound that has intrigued the scientific community for its complex pharmacological profile. Initially investigated as a selective antagonist for the gamma-hydroxybutyric acid (GHB) receptor, recent discoveries have unveiled a novel and potent interaction with the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain. This whitepaper provides an in-depth technical guide on the pharmacological properties of this compound, consolidating current knowledge for researchers, scientists, and drug development professionals.

Abstract

This compound, a structural analog of the endogenous neuromodulator GHB, has been a subject of extensive research due to its controversial role as a GHB receptor antagonist and its purported therapeutic effects. While early studies focused on its interaction with the GHB receptor, the scientific consensus on its antagonist activity remains debated, with some evidence suggesting partial agonism or indirect modulation of GABAB receptors.[1][2][3] A significant breakthrough in understanding the pharmacology of this compound has been the identification of the CaMKIIα hub domain as a high-affinity binding site.[4][5] This discovery has opened new avenues for its potential therapeutic application in neurological disorders, including cerebral ischemia. This guide summarizes the quantitative pharmacological data, details key experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key binding affinities and pharmacokinetic parameters.

Table 1: Receptor Binding Affinities of this compound

| Target | Radioligand | Preparation | Affinity (Ki/IC50) | Reference |

| GHB Receptor | [3H]this compound | Rat striatum membranes | IC50: 134.1 nM | [6] |

| GHB Receptor | [3H]this compound | Rat hippocampus membranes | IC50: 201.3 nM | [6] |

| CaMKIIα Hub Domain | [3H]this compound | Rat cortical homogenate | Ki: 0.340 µM |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| Km (Dehydrogenation) | N/A | N/A | 29.5 ± 10.0 µmol/L (Mouse Liver Microsomes) | [7] |

| Km (Dehydrogenation) | N/A | N/A | 12.7 ± 4.8 µmol/L (Human Liver Microsomes) | [7] |

| Km (Glucuronidation) | N/A | N/A | >100 µmol/L (Mouse & Human Liver Microsomes) | [7] |

Key Experimental Protocols

The characterization of this compound's pharmacological profile has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay for GHB Receptor Affinity

This protocol is adapted from methodologies used to determine the binding affinity of this compound for the GHB receptor.[6]

Objective: To determine the inhibitory concentration (IC50) of this compound at the GHB receptor.

Materials:

-

Rat brain tissue (striatum or hippocampus)

-

[3H]this compound (radioligand)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatum or hippocampus tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, [3H]this compound at a fixed concentration, and varying concentrations of unlabeled this compound. Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]this compound against the logarithm of the unlabeled this compound concentration. Determine the IC50 value, which is the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol outlines a general procedure for in vivo microdialysis, a technique used to measure extracellular neurotransmitter levels in the brain following this compound administration.

Objective: To assess the effect of this compound on the extracellular concentrations of neurotransmitters like dopamine (B1211576) in specific brain regions.

Materials:

-

Live, freely moving rat

-

Stereotaxic apparatus

-

Microdialysis probe

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

Analytical system (e.g., HPLC with electrochemical detection)

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate using a perfusion pump. Allow a stabilization period for the tissue to equilibrate.

-

Baseline Collection: Collect several baseline dialysate samples before administering this compound.

-

Drug Administration: Administer this compound via a systemic route (e.g., intraperitoneal injection) or through reverse dialysis by including it in the aCSF.

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurotransmitter Analysis: Analyze the collected dialysate samples for neurotransmitter content using a sensitive analytical method like HPLC-ECD.

-

Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the baseline levels and analyze the changes over time.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Proposed GHB receptor signaling pathway and the contested antagonistic role of this compound.

References

- 1. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Pharmacology of NCS‐382, a Putative Antagonist of γ‐Hydroxybutyric Acid (GHB) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of pharmacology of this compound, a putative antagonist of gamma-hydroxybutyric acid (GHB) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GHB analogs confer neuroprotection through specific interaction with the CaMKIIα hub domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DSpace [scholarworks.umass.edu]

An In-depth Technical Guide to the Early Studies and Development of NCS-382

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCS-382, chemically known as (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid, emerged from early research as a structural analog of γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive drug.[2][3][4] Initially lauded as a selective antagonist for the GHB receptor, the scientific journey of this compound has been complex and, at times, contradictory. This technical guide provides a comprehensive overview of the foundational studies that have shaped our understanding of this compound, from its initial receptor binding profiles to its in vivo pharmacological effects and metabolic fate. While its role as a straightforward GHB antagonist has been questioned, the research into this compound has been pivotal in probing the intricacies of GHB pharmacology and has paved the way for exploring new therapeutic targets.[3][4] More recent investigations have also identified this compound as a ligand for the CaMKIIα hub domain, opening new avenues for its potential application.[5][6][7]

Core Compound Profile

| Compound Name | Systematic Name | Abbreviation | Primary Investigated As |

| This compound | (E)-2-(5-Hydroxy-5,7,8,9-tetrahydro-6H-benzo[1]annulen-6-ylidene)acetic acid | This compound | GHB Receptor Antagonist |

Mechanism of Action and Receptor Binding

This compound was initially developed as a selective antagonist for the high-affinity GHB binding site.[3][4] Binding studies have consistently demonstrated that this compound is a stereoselective ligand for these sites.[3][4][8] However, its functional activity as an antagonist has been a subject of considerable debate.

Numerous behavioral studies have shown that this compound fails to antagonize many of the hallmark effects of GHB, such as its discriminative stimuli, inhibition of locomotor activity, and suppression of operant behaviors.[2][3][4] In some instances, this compound has been observed to produce effects similar to GHB or even enhance some of its actions.[3][4]

Further complicating the picture, some research suggests that the antagonistic effects of this compound observed in a limited number of studies could be attributable to an indirect action at GABA(B) receptors.[3][4] It is noteworthy that binding assays have shown that this compound itself does not have an affinity for GABA(A) or GABA(B) receptors.[3][4] The only in vitro electrophysiological action of GHB that was antagonized by this compound required the prior blockade of GABA(B) receptors.[3][4]

More recently, this compound has been identified as a brain-penetrating, high nanomolar-affinity ligand selective for the Ca2+/calmodulin-dependent protein kinase II alpha (CaMKIIα) hub domain.[5][6][7] This discovery has opened up new lines of investigation for this compound and its analogs in the context of ischemic stroke and neurodegenerative disorders.[5][6][7]